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Compound of Interest

2,3-Dihydrobenzofuran-7-
Compound Name:
methanol

Cat. No.: B115375

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2,3-
dihydrobenzofuran-7-methanol as a key building block in medicinal chemistry. The document
details its synthesis, applications in the development of bioactive molecules, and relevant
experimental protocols.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing
in numerous natural products and synthetic compounds with a wide array of biological
activities.[1] These activities include anti-inflammatory, anticancer, and antimicrobial properties.
The substitution pattern on this scaffold plays a crucial role in determining the pharmacological
profile of the resulting molecules. 2,3-Dihydrobenzofuran-7-methanol, in particular, serves as
a versatile intermediate, allowing for the introduction of various functionalities at the 7-position,
leading to the development of potent and selective therapeutic agents.

Synthesis of 2,3-Dihydrobenzofuran-7-methanol

The synthesis of 2,3-dihydrobenzofuran-7-methanol is typically achieved through a two-step
process starting from 2,3-dihydrobenzofuran. The first step involves the introduction of a
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carboxyl group at the 7-position, followed by the reduction of the resulting carboxylic acid to the
corresponding alcohol.

Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-7-
carboxylic Acid

This protocol is adapted from a method for the carboxylation of 2,3-dihydrobenzofuran.[2][3]
Materials:

e 2,3-Dihydrobenzofuran

e n-Butyllithium (n-BuLi) in hexanes

¢ N,N,N',N'-Tetramethylethylenediamine (TMEDA)

e Dry ice (solid CO2)

e Anhydrous hexane

» Concentrated hydrochloric acid (HCI)

o Diethyl ether

e Anhydrous magnesium sulfate (MgSO4)

Procedure:

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,3-
dihydrobenzofuran and TMEDA in anhydrous hexane.

Cool the solution to 0°C in an ice bath.

Slowly add n-butyllithium (n-BuLi) dropwise to the stirred solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 4 hours.
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e Cool the reaction mixture to -78°C using a dry ice/acetone bath.

o Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the
temperature does not rise significantly.

» Allow the reaction to slowly warm to room temperature overnight.

e Quench the reaction by slowly adding water.

» Acidify the aqueous layer with concentrated HCI to a pH of approximately 2.

o Extract the aqueous layer with diethyl ether (3 x 50 mL).

o Combine the organic extracts and dry over anhydrous MgSO4.

 Filter and concentrate the organic layer under reduced pressure to yield crude 2,3-
dihydrobenzofuran-7-carboxylic acid.

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction of 2,3-Dihydrobenzofuran-7-
carboxylic Acid to 2,3-Dihydrobenzofuran-7-methanol

This protocol describes a general method for the reduction of carboxylic acids to primary
alcohols using lithium aluminum hydride (LAH).[4][5]

Materials:

2,3-Dihydrobenzofuran-7-carboxylic acid

Lithium aluminum hydride (LiAIH4)

Anhydrous tetrahydrofuran (THF)

Sodium sulfate decahydrate (Na2S04-10H20) or Rochelle's salt solution

Diethyl ether
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e Anhydrous magnesium sulfate (MgSO4)
Procedure:

 In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAIH4 in
anhydrous THF.

e Cool the suspension to 0°C in an ice bath.

» Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid in anhydrous THF and add it dropwise to
the LiAIH4 suspension.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
then reflux for 4-6 hours, monitoring the reaction by TLC.

e Cool the reaction mixture to 0°C.

o Carefully quench the reaction by the sequential dropwise addition of water, followed by 15%
agueous NaOH, and then water again (Fieser workup). Alternatively, a saturated aqueous
solution of sodium sulfate decahydrate or Rochelle's salt can be used for a safer workup.

« Stir the resulting mixture vigorously until a granular precipitate forms.
« Filter the precipitate and wash it thoroughly with diethyl ether.
o Combine the filtrate and the washings, and dry the organic layer over anhydrous MgSOA4.

 Filter and concentrate the organic layer under reduced pressure to yield crude (2,3-
dihydrobenzofuran-7-yl)methanol.

e The crude product can be purified by column chromatography.

Applications in Medicinal Chemistry

2,3-Dihydrobenzofuran-7-methanol is a valuable intermediate for the synthesis of various
biologically active compounds. The hydroxyl group can be easily converted into other functional
groups, such as aldehydes, halides, or ethers, allowing for diverse structural modifications.
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Serotonin-3 (5-HT3) Receptor Antagonists

Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been synthesized and evaluated as
potent and selective serotonin-3 (5-HT3) receptor antagonists.[6] These compounds have
potential applications in the treatment of nausea and vomiting, particularly that induced by
chemotherapy and radiation.

The 5-HT3 receptor is a ligand-gated ion channel.[7][8] Its activation by serotonin leads to the
opening of the channel and the influx of cations, resulting in neuronal depolarization.[8]
Antagonists block this action, thereby inhibiting the signaling pathway.
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5-HT3 Receptor Signaling Pathway

The following table summarizes the in vitro and in vivo activities of representative 2,3-
dihydrobenzofuran-7-carboxamide derivatives as 5-HT3 receptor antagonists.[6]
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ED50 (pg/kg,
Ki (nM) for 5- i.v.) for Von
Compound R1 R2 HT3 Receptor Bezold-Jarisch
Binding Reflex
Antagonism
1 H H 1.2 1.8
2 Me H 0.25 0.55
3 Me Me 0.098 0.28
4 Cl Me 0.055 0.18

Data extracted from a study on N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide

derivatives.[6]

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

The 2,3-dihydrobenzofuran-7-carboxamide scaffold has also been explored for the
development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[2] PARP-1 is a key
enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[9][10]
Inhibiting PARP-1 in cancer cells with deficiencies in other DNA repair pathways, such as those
with BRCA1/2 mutations, leads to synthetic lethality and cell death.[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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